molecular formula C10H17NO2S B13254353 2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol

2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol

Cat. No.: B13254353
M. Wt: 215.31 g/mol
InChI Key: RGOYYUMXSZWUNA-UHFFFAOYSA-N
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Description

2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol is a chemical compound with the molecular formula C10H17NO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol typically involves the reaction of 5-methylthiophene-2-carbaldehyde with 2-amino-2-methyl-1,3-propanediol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-{[(5-methylthiophen-2-yl)methyl]amino}propane-1,3-diol is unique due to the presence of both the thiophene ring and the amino-diol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

2-methyl-2-[(5-methylthiophen-2-yl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H17NO2S/c1-8-3-4-9(14-8)5-11-10(2,6-12)7-13/h3-4,11-13H,5-7H2,1-2H3

InChI Key

RGOYYUMXSZWUNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC(C)(CO)CO

Origin of Product

United States

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